2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine - 1260384-07-3

2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine

Catalog Number: EVT-1610691
CAS Number: 1260384-07-3
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Document []: This paper details the development of ABBV-075/Mivebresib, a potent bromodomain and extraterminal domain (BET) family bromodomain inhibitor. The synthesis process focuses on elaborating the pyrrolopyridone core to enhance potency and optimize pharmacokinetic properties. The incorporation of the pyrrolopyridone core, structurally similar to 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine, significantly improved potency by 9-19-fold [].

  • Document []: This paper focuses on the metabolism of BMS-645737, a vascular endothelial growth factor receptor-2 antagonist. It describes the metabolic pathways of a structurally related compound containing a 2-methyl-1H-pyrrolo moiety, highlighting the metabolic transformations this moiety undergoes in various species [].

Chemical Reactions Analysis
  • Document []: This paper showcases the development of ABBV-075/Mivebresib, highlighting the strategic incorporation of a pyrrolopyridone core, analogous to 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine, to facilitate a bidentate interaction with a critical asparagine residue in the target protein []. This suggests that 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine could potentially engage in similar interactions with biological targets.

  • Document []: This study investigates the metabolism of BMS-645737, revealing that the 2-methyl-1H-pyrrolo moiety within the compound undergoes various metabolic transformations, including hydroxylation, oxidation to carboxylic acid, and subsequent conjugation with taurine []. This implies that the 2-methyl substituent in 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine could be a potential site for metabolic modifications.

Applications
  • Document []: This paper describes the development of ABBV-075/Mivebresib, a potent and orally available BET bromodomain inhibitor. ABBV-075/Mivebresib demonstrated excellent potency in biochemical and cellular assays, advantageous pharmacokinetic properties, and in vivo efficacy in preclinical cancer models []. This suggests that incorporating a 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine moiety into drug design could potentially lead to the development of novel therapeutic agents with improved potency and pharmacokinetic profiles.

  • Document []: This research details the discovery of GNE-371, a potent and selective inhibitor of TAF1(2) bromodomain, starting from a lead compound with a pyrrolopyridone core. GNE-371 exhibited potent binding affinity for TAF1(2), selectivity over other bromodomain family members, and cellular activity []. This finding underscores the potential of utilizing the 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine scaffold to design and develop novel and selective bromodomain inhibitors for therapeutic applications.

N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib)

Compound Description: ABBV-075/Mivebresib is a potent and orally available bromodomain and extraterminal domain (BET) family bromodomain inhibitor. [] It demonstrated excellent potency in both biochemical and cellular assays, advantageous exposure and half-life in animal models and humans, and in vivo efficacy in mouse models of cancer progression and inflammation. []

Relevance: This compound shares a core structure with 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine, featuring the 1H-pyrrolo[2,3-c]pyridine scaffold. The key difference lies in the presence of a 7-oxo group, an ethanesulfonamide substituent, and a complex phenyl ring substitution in ABBV-075/Mivebresib. []

6-(But-3-en-1-yl)-4-(1-methyl-6-(morpholine-4-carbonyl)-1H-benzo[d]imidazol-4-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Cpd27)

Compound Description: Cpd27 is a potent and selective in vitro tool compound for TAF1(2), the second bromodomain of the human transcription-initiation-factor TFIID subunit 1. [] It exhibits an IC50 of 10 nM for TAF1(2) and maintains excellent selectivity over other bromodomain family members. [] Cpd27 also demonstrates activity in a cellular-TAF1(2) target-engagement assay and exhibits antiproliferative synergy with the BET inhibitor JQ1, suggesting engagement of endogenous TAF1. []

Relevance: This compound, while structurally distinct from 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine, also contains the 1H-pyrrolo[2,3-c]pyridine core, albeit in a 1,6-dihydro-7-oxo form. This highlights the versatility of this scaffold in developing compounds targeting different biological pathways. []

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. [] It undergoes extensive metabolism, including a unique direct conjugation of the pyridin-5-yl group with N-acetylglucosamine in cynomolgus monkeys. []

Relevance: While this compound shares the 2-methyl-1H-pyrrolo[2,3-b]pyridine moiety with the target compound, it differs significantly in its overall structure. [] The presence of this shared moiety within a more complex structure suggests potential for exploring variations of 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine as building blocks for novel compounds. []

Properties

CAS Number

1260384-07-3

Product Name

2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine

IUPAC Name

2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c1-5-4-6-2-3-10-8(9)7(6)11-5/h2-4,11H,1H3,(H2,9,10)

InChI Key

OANOLQDHQYUEMQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C(=NC=C2)N

Canonical SMILES

CC1=CC2=C(N1)C(=NC=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.